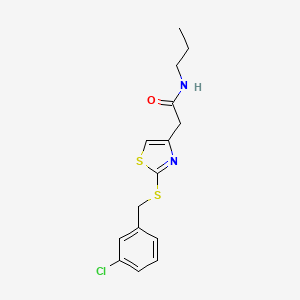

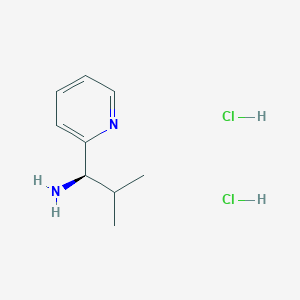

![molecular formula C19H15N3OS2 B2693488 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-48-7](/img/structure/B2693488.png)

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is outlined in a study by Abdelriheem et al . They synthesized it by reacting 1- (5-Methyl-1- (p-tolyl)-1 H -1,2,3-triazol-4-yl)ethan-1-one with Thiosemicarbazide , alkyl carbodithioate , and benzaldehyde . The resulting product includes thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives. Additionally, alkylidenecarbodithioate reacts with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety. These synthetic pathways are crucial for understanding its chemical behavior and potential applications.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

- Synthesis and Reactions: A study focused on the synthesis and reactions of related compounds, highlighting their potential for creating heterocyclic compounds with applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Novel Derivatives

- Synthesis of New Derivatives: Research explored the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, a process critical for developing compounds with varied scientific applications (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Biological Activity and Computational Studies

- Evaluation of Biological Activity: A study on novel triazene derivatives, including compounds similar to the one , evaluated their biological activities, emphasizing their potential in medicinal chemistry (Alamri, AlJahdali, Al-Radadi, & Hussien, 2020).

Synthesis and Antibacterial Screening

- Antibacterial Properties: Research on the synthesis of thiazolyl pyrazole and benzoxazole derivatives, which are structurally related, assessed their antibacterial activities, suggesting potential applications in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antiallergy Agents

- Development of Antiallergy Agents: A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure, evaluated their efficacy as antiallergy agents, contributing to the field of allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Activities

- Thiazolo-Pyrimidine Analogues: Research into bicyclic derivatives demonstrated their potential for antimicrobial activities, highlighting the broader implications of such compounds in medical science (Bhadraiah, Ningaiah, Basavanna, Dileep, Shanthakumar, Chandramouli, Chandra, Puttaswamy, & Doddamani, 2020).

Microwave-Assisted Synthesis

- Microwave-Assisted Hantzsch Thiazole Synthesis: This approach to synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, through microwave heating, showcases innovative methods in chemical synthesis relevant to similar compounds (Kamila, Mendoza, & Biehl, 2012).

Synthesis of α-Heterocyclicthioacetophenone Derivatives

- α-Heterocyclicthioacetophenone Derivatives: The synthesis of new compounds via the reaction of amino triazole thiol or benzothiazole thiol with chloroethyl phenyl ethanone demonstrates the versatility in chemical synthesis for scientific applications (Xue, 2003).

Novel Thiazole, Thiophene, Thienopyridine Derivatives

- Synthesis of Novel Derivatives with Tosyl Moiety: Research into the synthesis of thiazole, thiophene, and thienopyridine derivatives containing tosyl moiety expands the possibilities for developing new compounds with diverse applications (Hessien, Kadah, & Marzouk, 2009).

Propriétés

IUPAC Name |

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-13-7-9-14(10-8-13)16-11-24-18-20-21-19(22(16)18)25-12-17(23)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYLQPZONJVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

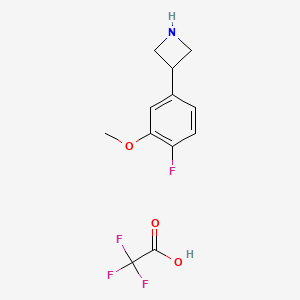

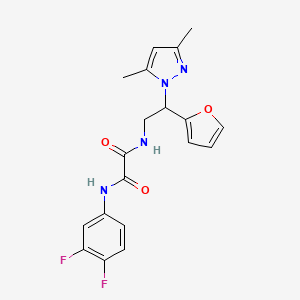

![tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B2693411.png)

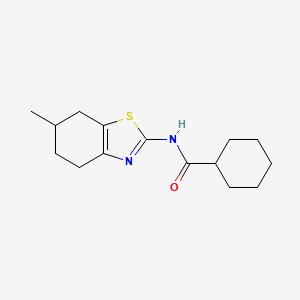

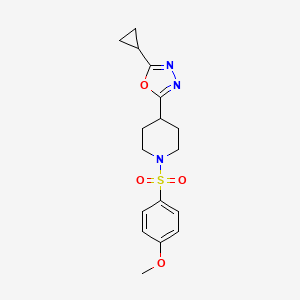

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2693412.png)

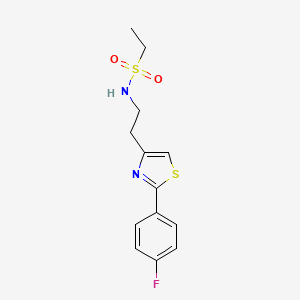

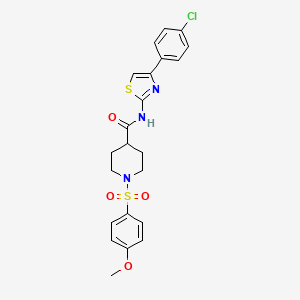

![methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2693414.png)

![(NE)-N-[(5-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2693415.png)

![10-(3-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2693417.png)

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)